molecular formula C11H15N3O5 B1406697 diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1638612-51-7

diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B1406697
CAS No.: 1638612-51-7
M. Wt: 269.25 g/mol
InChI Key: NVGACCOYXZKQON-UHFFFAOYSA-N
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Description

Diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry”. The reaction is usually catalyzed by copper(I) salts. The general procedure involves the following steps:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Cycloaddition reaction under copper(I) catalysis to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Known for its versatility in organic synthesis and potential bioactivity.

    Dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate: Similar structure but with methyl groups instead of ethyl groups, affecting its reactivity and solubility.

    This compound: Another triazole derivative with different substituents, leading to variations in chemical properties and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industry.

Properties

IUPAC Name

diethyl 1-(2-oxopropyl)triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c1-4-18-10(16)8-9(11(17)19-5-2)14(13-12-8)6-7(3)15/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGACCOYXZKQON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141596
Record name 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-(2-oxopropyl)-, 4,5-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-51-7
Record name 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-(2-oxopropyl)-, 4,5-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4,5-dicarboxylic acid, 1-(2-oxopropyl)-, 4,5-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate
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diethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate

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